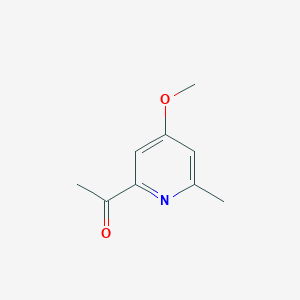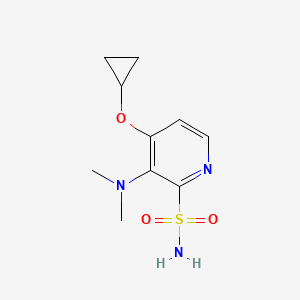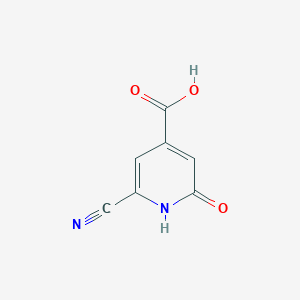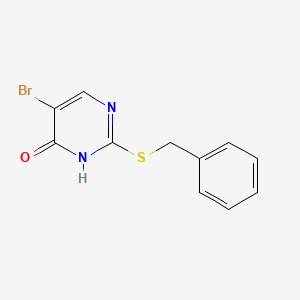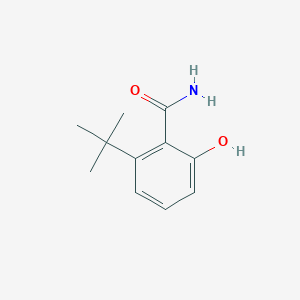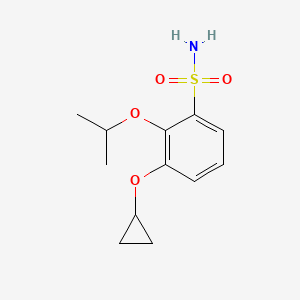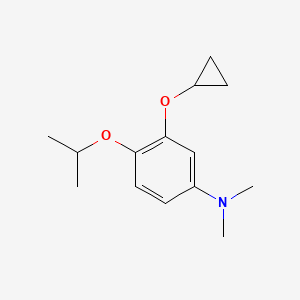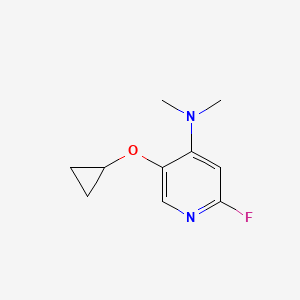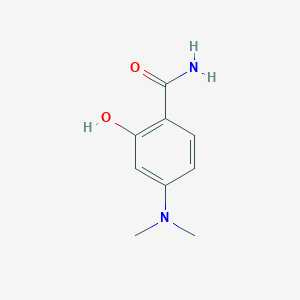
1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a benzene derivative with tert-butyl and cyclopropyl groups. The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to receptors or other proteins, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1-Tert-butoxy-4-cyclopropoxy-2-methylbenzene: Similar in structure but with different positional isomers.
4-(tert-Butoxy)-2-cyclopropoxy-1-methylbenzene: Another positional isomer with distinct chemical properties.
Uniqueness
1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various research applications, where its specific interactions and effects are studied in detail .
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H20O2/c1-10-5-8-12(16-14(2,3)4)13(9-10)15-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3 |
Clave InChI |
GPNQMUFGKBCUIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


